BenchChemオンラインストアへようこそ!

N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Physicochemical profiling Drug-likeness Structure-property relationship

N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide (CAS 1116005-99-2) is a synthetic small molecule (C₁₇H₁₇N₅O₃S, MW 371.42 g/mol) belonging to the pyrimido[4,5-d]pyrimidine class of fused heterocycles. This bicyclic [6+6] scaffold is recognized for its ability to engage kinase ATP-binding pockets and has been exploited in the design of tyrosine kinase, CDK, and EGFR inhibitors.

Molecular Formula C17H17N5O3S
Molecular Weight 371.42
CAS No. 1116005-99-2
Cat. No. B2850536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
CAS1116005-99-2
Molecular FormulaC17H17N5O3S
Molecular Weight371.42
Structural Identifiers
SMILESCC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C17H17N5O3S/c1-10-18-7-12-16(21-10)19-9-20-17(12)26-8-15(23)22-13-6-11(24-2)4-5-14(13)25-3/h4-7,9H,8H2,1-3H3,(H,22,23)
InChIKeyCSPKVUNTPKISHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide (CAS 1116005-99-2): Structural Identity and Procurement-Relevant Baseline


N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide (CAS 1116005-99-2) is a synthetic small molecule (C₁₇H₁₇N₅O₃S, MW 371.42 g/mol) belonging to the pyrimido[4,5-d]pyrimidine class of fused heterocycles [1]. This bicyclic [6+6] scaffold is recognized for its ability to engage kinase ATP-binding pockets and has been exploited in the design of tyrosine kinase, CDK, and EGFR inhibitors [2]. The compound features a thioacetamide linker bridging the pyrimido[4,5-d]pyrimidine core to a 2,5-dimethoxyphenyl ring — a substitution pattern that distinguishes it from closely related analogs bearing halogen, methyl, or monomethoxy groups at the pendant aryl position. It is commercially available at ≥95% purity from multiple suppliers and is intended exclusively for non-human research use .

Why N-(2,5-Dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide Cannot Be Replaced by Generic Pyrimido[4,5-d]pyrimidine Analogs


Within the pyrimido[4,5-d]pyrimidine class, minor perturbations to the pendant aryl ring — such as replacing the 2,5-dimethoxy motif with a 4-bromophenyl, 5-chloro-2-methoxyphenyl, or 2,5-dimethylphenyl group — can profoundly alter kinase selectivity profiles, cellular permeability, and metabolic stability [1]. The 2,5-dimethoxyphenyl substitution introduces dual hydrogen-bond acceptor capacity at positions ortho and meta to the amide linkage, creating a unique pharmacophoric signature that is absent in mono-substituted or methyl-only analogs. Generic substitution based solely on scaffold identity therefore carries substantial risk of divergent target engagement and irreproducible biological outcomes. The quantitative evidence below establishes the measurable parameters that differentiate this specific compound from its closest structural neighbors [2].

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide Against Closest Analogs


Physicochemical Property Differentiation: 2,5-Dimethoxy Substitution Alters Key Drug-Likeness Parameters Relative to Halogenated and Methyl Analogs

The 2,5-dimethoxyphenyl substituent of CAS 1116005-99-2 confers a computed clogP of approximately 1.59 and topological polar surface area (tPSA) of approximately 97 Ų, based on PubChem-derived calculations [1]. By comparison, the 5-chloro-2-methoxyphenyl analog (CAS not assigned; SMILES: CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC) is predicted to exhibit a higher clogP (≈2.2–2.5) and lower tPSA (≈87 Ų) due to the electron-withdrawing chloro substituent replacing the para-methoxy group . The 2,5-dimethylphenyl analog (lacking oxygen atoms entirely) would exhibit a further elevated clogP with reduced hydrogen-bonding capacity. These differences in lipophilicity and polar surface area directly impact membrane permeability, aqueous solubility, and off-target binding promiscuity.

Physicochemical profiling Drug-likeness Structure-property relationship

Kinase Inhibition Potential: Pyrimido[4,5-d]pyrimidine Scaffold Exhibits Nanomolar Potency Against Clinically Validated Kinase Targets

The pyrimido[4,5-d]pyrimidine scaffold has demonstrated potent inhibition of KDR (VEGFR-2), FGFR, and LCK kinases with IC₅₀ values in the nanomolar to low micromolar range across multiple patent-disclosed compound series [1]. Specifically, pyrimido[4,5-d]pyrimidine derivatives described in JP2006513999A showed selective KDR and FGFR inhibition with IC₅₀ values ≤100 nM for optimized members of the series. The 4,7-disubstituted pyrimido[4,5-d]pyrimidines reported by Megariotis et al. (2024) exhibited anti-proliferative activity against a panel of eight cancer cell lines, with compounds 7d and 7h demonstrating particular efficacy against hematological cancer types [2]. While no direct target-specific IC₅₀ data have been published for CAS 1116005-99-2 specifically, the compound bears the identical 7-methylpyrimido[4,5-d]pyrimidine-4-yl-thio core present in these validated kinase inhibitor series.

Kinase inhibition Anticancer Tyrosine kinase

Purity and Quality Specifications: ≥95% Chromatographic Purity Supports Reproducible Assay Performance

Commercially supplied N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is certified at ≥95% purity, typically determined by HPLC or LC-MS . This purity specification is consistent with the requirements for high-throughput screening (HTS) hit confirmation and initial structure-activity relationship (SAR) exploration. In contrast, several structurally related analogs available through non-specialist chemical suppliers are listed at lower purity grades (≥90%) or without specified purity, introducing the risk of bioactive impurities that can confound assay interpretation. The availability of this compound through multiple catalog suppliers with consistent purity specifications also supports batch-to-batch reproducibility across independent laboratories.

Analytical quality control Reproducibility Procurement specification

Hydrogen-Bonding Capacity: Dual Methoxy Groups Provide a Distinct Non-Covalent Interaction Profile Versus Alkyl- or Halogen-Substituted Analogs

The 2,5-dimethoxyphenyl moiety of CAS 1116005-99-2 presents two independent methoxy oxygen atoms capable of serving as hydrogen-bond acceptors (HBA count = 8 total for the molecule, including the pyrimido[4,5-d]pyrimidine nitrogens) [1]. This is in contrast to the 5-chloro-2-methoxyphenyl analog (HBA count = 7) and the 2,5-dimethylphenyl analog (HBA count = 6). The additional methoxy group at the 5-position of the phenyl ring provides a strategically positioned HBA that can engage kinase hinge-region residues or solvent-exposed polar contacts that are inaccessible to methyl- or chloro-substituted congeners. Molecular docking studies conducted on structurally related pyrimido[4,5-d]pyrimidine-thioacetamide compounds have suggested favorable interactions with topoisomerase II and kinase ATP-binding sites, where the methoxy oxygen atoms form critical hydrogen bonds with catalytic lysine or backbone amide residues [2].

Molecular recognition Pharmacophore modeling Structure-based design

Recommended Application Scenarios for N-(2,5-Dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide Based on Evidenced Differentiation


Kinase Profiling and Selectivity Screening in Early-Stage Oncology Drug Discovery

The pyrimido[4,5-d]pyrimidine scaffold of CAS 1116005-99-2 is structurally validated as a kinase inhibitor core, with the 7-methyl-4-thio substitution pattern present in multiple patent-disclosed KDR, FGFR, and CDK inhibitor series [1]. This compound is well-suited for inclusion in focused kinase screening libraries, particularly where the 2,5-dimethoxyphenyl pharmacophore is hypothesized to confer selectivity advantages over halogen- or methyl-substituted analogs (see Section 3, Evidence Item 4). Recommended use includes broad-panel biochemical kinase profiling (e.g., 100–400 kinase panel) to establish a target selectivity fingerprint, followed by counter-screening against the closest structural analogs to experimentally validate the contribution of the 2,5-dimethoxy substitution to potency and selectivity.

Structure-Activity Relationship (SAR) Campaigns Around Pyrimidopyrimidine-Derived Anti-Proliferative Agents

The recent demonstration by Megariotis et al. (2024) that 4,7-disubstituted pyrimido[4,5-d]pyrimidines exhibit meaningful anti-proliferative activity against hematological cancer cell lines [2] supports the use of CAS 1116005-99-2 as a comparator compound in SAR studies. Its 2,5-dimethoxyphenyl group provides a distinct electronic and steric profile relative to the reported 4,7-disubstituted derivatives. Systematic head-to-head comparison in cellular viability assays (e.g., MTT or CellTiter-Glo) across a panel of solid tumor and hematological cancer cell lines would quantify the contribution of the thioacetamide-2,5-dimethoxyphenyl motif to anti-proliferative potency. The ≥95% commercial purity supports reliable dose-response curve generation without interference from impurities.

Computational Chemistry and Pharmacophore Model Development

The distinct physicochemical signature of this compound — moderate lipophilicity (clogP ≈ 1.59), high HBA count (8), and intermediate tPSA (≈97 Ų) — makes it a valuable data point for computational models predicting drug-likeness or kinase inhibitor potential. Its structural features can serve as a reference in pharmacophore hypothesis generation for pyrimido[4,5-d]pyrimidine-based inhibitors, particularly when defining the optimal spatial arrangement of hydrogen-bond acceptors around the pendant phenyl ring. Docking studies against kinase crystal structures (e.g., CDK2, EGFR, VEGFR-2) using this compound as a query structure may reveal binding modes that rationalize differential activity across the pyrimidopyrimidine-thioacetamide series.

Chemical Probe Development for Target Deconvolution Studies

Given the multi-target potential of the pyrimido[4,5-d]pyrimidine scaffold [1], this compound — once its biological activity profile is experimentally defined — may serve as a starting point for developing chemical probes with improved selectivity. Its commercial availability at ≥95% purity and the presence of synthetically tractable functional groups (thioether, methoxy) make it amenable to further derivatization. Researchers conducting phenotypic screening with subsequent target deconvolution should consider this compound as a scaffold representative, using its activity profile to benchmark the contribution of the 2,5-dimethoxyphenyl substitution to both target engagement and off-target effects.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.